REACTION_CXSMILES
|
CSC.ClCl.[NH2:6][C:7]1[N:15]=[C:14]2[N:9]([C:10]([O:18][CH3:19])=[N:11][CH:12]=[C:13]2[O:16][CH3:17])[N:8]=1.N1C=CC=C(C)C=1.[F:27][CH:28]([F:45])[CH2:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([C:37]([F:40])([F:39])[F:38])[C:32]=1[S:41](Cl)(=[O:43])=[O:42].S(Cl)(Cl)(=O)=O>C(#N)C.O>[F:45][CH:28]([F:27])[CH2:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([C:37]([F:38])([F:39])[F:40])[C:32]=1[S:41]([NH:6][C:7]1[N:15]=[C:14]2[N:9]([C:10]([O:18][CH3:19])=[N:11][CH:12]=[C:13]2[O:16][CH3:17])[N:8]=1)(=[O:42])=[O:43]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC1=NN2C(=NC=C(C2=N1)OC)OC
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
NC1=NN2C(=NC=C(C2=N1)OC)OC
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
8 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at ˜40° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |